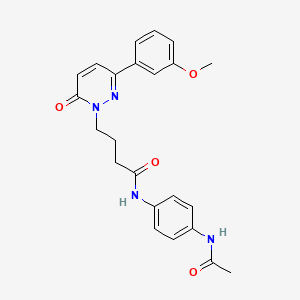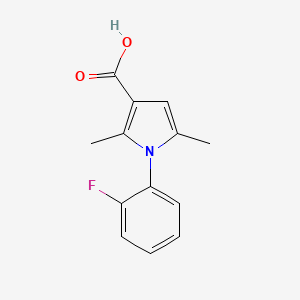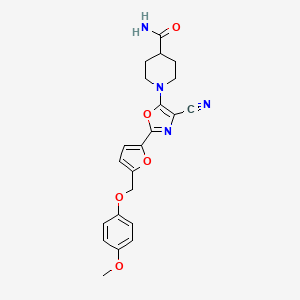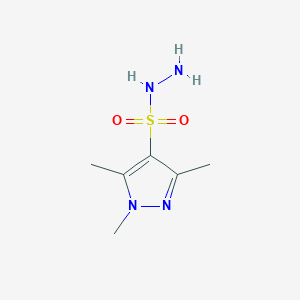
methyl 2-(7-methoxy-2-oxo-2H-chromen-4-yl)-4-(4-methoxyphenyl)-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(7-methoxy-2-oxo-2H-chromen-4-yl)-4-(4-methoxyphenyl)-4-oxobutanoate is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of coumarin, which is a natural compound found in many plants and has been shown to possess various biological activities.
Mecanismo De Acción
The mechanism of action of methyl 2-(7-methoxy-2-oxo-2H-chromen-4-yl)-4-(4-methoxyphenyl)-4-oxobutanoate involves the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway, NF-κB pathway, and MAPK pathway. This compound has been shown to inhibit the activation of these pathways, leading to the inhibition of cell growth, proliferation, and inflammation.
Biochemical and Physiological Effects:
Methyl 2-(7-methoxy-2-oxo-2H-chromen-4-yl)-4-(4-methoxyphenyl)-4-oxobutanoate has been shown to have various biochemical and physiological effects. In vitro studies have revealed that this compound has antioxidant properties by scavenging free radicals and reducing oxidative stress. This compound has also been shown to have anti-angiogenic properties by inhibiting the formation of new blood vessels. In vivo studies have revealed that this compound has anti-tumor properties by inhibiting the growth and metastasis of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using methyl 2-(7-methoxy-2-oxo-2H-chromen-4-yl)-4-(4-methoxyphenyl)-4-oxobutanoate in lab experiments include its high potency, selectivity, and low toxicity. However, the limitations of using this compound include its poor solubility in aqueous solutions and its instability under certain conditions.
Direcciones Futuras
There are several future directions for the research and development of methyl 2-(7-methoxy-2-oxo-2H-chromen-4-yl)-4-(4-methoxyphenyl)-4-oxobutanoate. These include the development of more efficient synthesis methods, the investigation of the compound's pharmacokinetics and pharmacodynamics, the exploration of its potential therapeutic applications in other diseases, and the optimization of its formulation for clinical use.
In conclusion, methyl 2-(7-methoxy-2-oxo-2H-chromen-4-yl)-4-(4-methoxyphenyl)-4-oxobutanoate is a promising compound that has shown potential therapeutic applications in various diseases. Its mechanism of action involves the modulation of various signaling pathways, leading to the inhibition of cell growth, proliferation, and inflammation. While there are limitations to its use in lab experiments, there are several future directions for its research and development, which could lead to its clinical use in the future.
Métodos De Síntesis
The synthesis of methyl 2-(7-methoxy-2-oxo-2H-chromen-4-yl)-4-(4-methoxyphenyl)-4-oxobutanoate involves the reaction of 7-hydroxy-4-chromone with 4-methoxyphenylacetic acid, followed by esterification with methyl 4-chlorobutanoate. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
Methyl 2-(7-methoxy-2-oxo-2H-chromen-4-yl)-4-(4-methoxyphenyl)-4-oxobutanoate has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation research has revealed that this compound has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
methyl 2-(7-methoxy-2-oxochromen-4-yl)-4-(4-methoxyphenyl)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O7/c1-26-14-6-4-13(5-7-14)19(23)11-18(22(25)28-3)17-12-21(24)29-20-10-15(27-2)8-9-16(17)20/h4-10,12,18H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEIWQOCQTZDJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC(C2=CC(=O)OC3=C2C=CC(=C3)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(7-methoxy-2-oxo-2H-chromen-4-yl)-4-(4-methoxyphenyl)-4-oxobutanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methoxybenzoate](/img/structure/B2567020.png)
![N-[(1-Thiophen-3-ylcyclopropyl)methyl]pent-4-enamide](/img/structure/B2567022.png)

![Ethyl 2-methyl-5-[(4-methyl-3-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate](/img/structure/B2567025.png)



![7-(2-ethoxyethyl)-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2567033.png)
![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(1H-pyrazol-4-yl)methanone](/img/structure/B2567034.png)
![3-(4-Bromophenyl)-7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]chromen-4-one](/img/structure/B2567035.png)
![N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,6-difluorobenzamide](/img/structure/B2567036.png)
![5,10,13-Trioxa-4-boratricyclo[7.4.0.0,3,7]trideca-1,3(7),8-trien-4-ol](/img/structure/B2567037.png)
![(5-(Pyridin-3-yl)isoxazol-3-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2567039.png)
![1-(4-Methylpiperidin-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B2567040.png)